2-Fluoro-7-azaspiro[3.5]nonane
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Overview
Description
2-Fluoro-7-azaspiro[3.5]nonane is a spirocyclic compound with a unique structure that includes a fluorine atom and a nitrogen-containing azaspiro ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-7-azaspiro[3.5]nonane typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a fluorinated precursor with an azaspiro intermediate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an amine .
Scientific Research Applications
2-Fluoro-7-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Fluoro-7-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH) by binding to its active site. This interaction disrupts the enzyme’s function, leading to increased levels of fatty acid amides, which have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 2,2-Difluoro-7-azaspiro[3.5]nonane
- 7-Azaspiro[3.5]nonane
Uniqueness
2-Fluoro-7-azaspiro[3.5]nonane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Properties
Molecular Formula |
C8H14FN |
---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
2-fluoro-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-5-8(6-7)1-3-10-4-2-8/h7,10H,1-6H2 |
InChI Key |
CAAUWYSOYZZNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(C2)F |
Origin of Product |
United States |
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